1-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylicacid
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Overview
Description
1-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylic acid is a complex organic compound that features a thiazole ring, a sulfamoyl group, and a bicyclohexane structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting with the preparation of the thiazole ring and the sulfamoyl group. The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. The sulfamoyl group is introduced via sulfonation reactions, where a sulfonamide is formed by reacting a sulfonyl chloride with an amine.
The final step involves the coupling of the thiazole-sulfamoyl intermediate with a bicyclo[2.1.1]hexane-5-carboxylic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and sulfamoyl group are key functional groups that enable binding to these targets, leading to modulation of their activity. The bicyclohexane structure provides rigidity and spatial orientation, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide
- 4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl derivatives
Uniqueness
1-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylic acid is unique due to its combination of a thiazole ring, sulfamoyl group, and bicyclohexane structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17N3O5S2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]bicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C17H17N3O5S2/c21-14(22)13-10-5-6-17(13,9-10)15(23)19-11-1-3-12(4-2-11)27(24,25)20-16-18-7-8-26-16/h1-4,7-8,10,13H,5-6,9H2,(H,18,20)(H,19,23)(H,21,22) |
InChI Key |
XTHWJOHCBWPXHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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